molecular formula C17H15ClN2O B5065550 N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine

Cat. No. B5065550
M. Wt: 298.8 g/mol
InChI Key: PFLXOUOHUQRMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is derived from the quinoline family and is known to have a variety of biochemical and physiological effects. The purpose of

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various cellular processes such as cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine involves the inhibition of JAK2 and STAT3. JAK2 is a tyrosine kinase that is involved in the phosphorylation of STAT3. Once phosphorylated, STAT3 dimerizes and translocates to the nucleus, where it activates the transcription of various genes. N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine inhibits the activity of JAK2, thereby preventing the phosphorylation of STAT3 and its subsequent activation. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of JAK2 and STAT3, which are involved in various cellular processes such as cell growth, differentiation, and survival. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to have anti-viral properties, particularly against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in lab experiments is its specificity for JAK2 and STAT3. This specificity allows for the targeted inhibition of these proteins, which can lead to a reduction in tumor growth and inflammation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine has been shown to have a high degree of purity, which allows for accurate and reproducible experiments. One limitation of using N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine. One potential direction is the development of more potent and selective inhibitors of JAK2 and STAT3. Additionally, further studies are needed to determine the toxicity of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in vivo and its potential for use in clinical trials. Finally, the potential therapeutic applications of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine in other diseases, such as viral infections, should be explored.

Synthesis Methods

The synthesis method for N-(3-chloro-4-methoxyphenyl)-2-methyl-4-quinolinamine involves a series of chemical reactions. The starting materials are 3-chloro-4-methoxyaniline and 2-methylquinoline. These two compounds are reacted in the presence of a base and a catalyst to form the desired product. The yield of this reaction is typically high, and the purity of the final product can be verified using various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-9-16(13-5-3-4-6-15(13)19-11)20-12-7-8-17(21-2)14(18)10-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLXOUOHUQRMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-methylquinolin-4-amine

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